N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide

Descripción general

Descripción

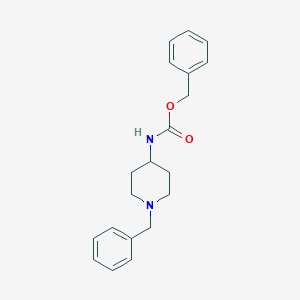

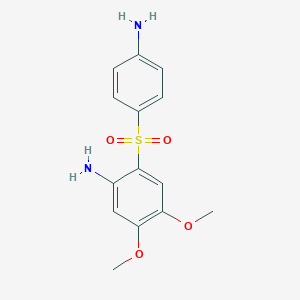

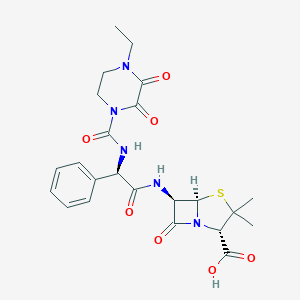

“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” is an organic compound . It is used as an organic structure-directing agent . The related compound “N-Ethyl-N,N-dimethylcyclohexanaminium bromide” has a molecular formula of C10H22BrN .

Synthesis Analysis

“this compound” can be synthesized through alkylation reactions . For instance, cyclohexene can be alkylated with dimethylethylamine, and the resulting product can then react with bromoethane .Molecular Structure Analysis

The molecular weight of “this compound” is 227.39 . The related compound “N-Ethyl-N,N-dimethylcyclohexanaminium bromide” has a molecular weight of 236.2 .Chemical Reactions Analysis

“this compound” has been used as a structure-directing agent in the synthesis of zeolites . For example, it has been used in the synthesis of Sn-Beta zeolites .Aplicaciones Científicas De Investigación

Corrosion Inhibition : N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide effectively inhibits carbon steel corrosion during acid pickling, with a slightly decreased inhibition efficiency at higher temperatures (Hegazy et al., 2013).

Pharmaceutical Synthesis : N-bis(methylthio)methylenecyanamide is used for synthesizing 6-methylthiouracil derivatives, important intermediates for the synthesis of 6-aminouracils and fused pyrimidine derivatives (Tominaga et al., 1991).

Protein Chemistry : N-Ethyl-5-phenylisoxazolium-3′-sulfonate is a promising reagent for nucleophilic side chains of proteins, with potential applications in nucleotide-mediated protein folding and protein-protein interaction studies (Llamas et al., 1986).

Catalysis : A novel thermoregulated ionic liquid and organic biphasic system with Rh nanoparticles enables efficient hydroformylation of olefins with high activity and selectivity for aldehydes and can be reused without loss of activity (Xu et al., 2012).

Surfactant Science : Tetraalkylammonium ionic liquids with N,N-dimethylamino functionality show high solubilizing ability for various organic compounds, with mathematical expressions describing observed partition coefficients (Rabhi et al., 2019).

Biomedical Research : A POSS-based star-shaped polymer effectively co-delivers doxorubicin and tumor-suppressing p53 gene, offering a promising method for cancer therapy (Li et al., 2015).

Environmental Science : Switchable hydrophobicity solvents (SHSs) effectively extract emerging contaminants from wastewater samples, providing a fast, simple, and green method for analyzing various analytes in complex water samples (Lasarte-Aragonés et al., 2019).

Mecanismo De Acción

Direcciones Futuras

“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” has potential applications in the synthesis of zeolites . These zeolites can be used as catalysts in various chemical reactions, including the Baeyer–Villiger oxidation reaction and biomass conversion reactions . Therefore, future research may focus on exploring its potential uses in these areas .

Propiedades

IUPAC Name |

cyclohexyl-ethyl-dimethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.H2O/c1-4-11(2,3)10-8-6-5-7-9-10;/h10H,4-9H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFGWEMSHODFCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1CCCCC1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607752 | |

| Record name | N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105197-93-1 | |

| Record name | N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)